molecular formula C14H16O3 B14201095 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one CAS No. 919123-49-2

1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one

Cat. No.: B14201095
CAS No.: 919123-49-2
M. Wt: 232.27 g/mol
InChI Key: HDGCLQKDVDRLEL-UHFFFAOYSA-N
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Description

1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one is an organic compound characterized by its unique structure, which includes two prop-2-en-1-yloxy groups attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one typically involves a multi-step process. One common method is the Claisen-Schmidt condensation reaction, where terephthalaldehyde reacts with 2-aminoacetophenone in the presence of a base catalyst such as sodium hydroxide in methanol . The reaction conditions often require careful control of temperature and pH to ensure high yield and purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization from hot methanol are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions: 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-{2,3-Bis[(prop-2-en-1-yl)oxy]phenyl}ethan-1-one involves its interaction with specific molecular targets. The compound may act as a photosensitizer, generating reactive oxygen species (ROS) such as singlet oxygen (1O2) and superoxide anion (O2˙−) through energy transfer and single electron transfer pathways . These ROS can induce oxidative stress in biological systems, leading to various biochemical effects.

Properties

CAS No.

919123-49-2

Molecular Formula

C14H16O3

Molecular Weight

232.27 g/mol

IUPAC Name

1-[2,3-bis(prop-2-enoxy)phenyl]ethanone

InChI

InChI=1S/C14H16O3/c1-4-9-16-13-8-6-7-12(11(3)15)14(13)17-10-5-2/h4-8H,1-2,9-10H2,3H3

InChI Key

HDGCLQKDVDRLEL-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C(=CC=C1)OCC=C)OCC=C

Origin of Product

United States

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